Actinac

Dermatology Acne Vulgaris Topical Combination Therapy

Actinac (CAS 76270-08-1) is a topical fixed-dose combination powder for solution, historically approved in Canada for the treatment of acne vulgaris. It comprises five active pharmaceutical ingredients: hydrocortisone acetate 40 mg/g, allantoin 24 mg/g, chloramphenicol 40 mg/g, nicoboxil 24 mg/g, and sulfur 320 mg/g.

Molecular Formula C50H69Cl2N7O17S
Molecular Weight 1143.1 g/mol
CAS No. 76270-08-1
Cat. No. B1213954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActinac
CAS76270-08-1
Synonymsactinac
allantoin - chloramphenicol - hydrocortisone - nicoboxil - sulfur
allantoin, chloramphenicol, hydrocortisone, nicoboxil, sulfur drug combination
Molecular FormulaC50H69Cl2N7O17S
Molecular Weight1143.1 g/mol
Structural Identifiers
SMILESCCCCOCCOC(=O)C1=CN=CC=C1.CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1(C(=O)NC(=O)N1)NC(=O)N.S
InChIInChI=1S/C23H32O6.C12H17NO3.C11H12Cl2N2O5.C4H6N4O3.H2S/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3;1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11;12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20;5-3(10)6-1-2(9)8-4(11)7-1;/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3;4-6,10H,2-3,7-9H2,1H3;1-4,8-10,16-17H,5H2,(H,14,18);1H,(H3,5,6,10)(H2,7,8,9,11);1H2/t16-,17-,18-,20+,21-,22-,23-;;8-,9-;;/m0.1../s1
InChIKeyHTFOOLPJTKYWPG-BYFGGZDYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Actinac CAS 76270-08-1: A Fixed-Dose Topical Anti-Acne Combination with Validated Component Contributions


Actinac (CAS 76270-08-1) is a topical fixed-dose combination powder for solution, historically approved in Canada for the treatment of acne vulgaris . It comprises five active pharmaceutical ingredients: hydrocortisone acetate 40 mg/g, allantoin 24 mg/g, chloramphenicol 40 mg/g, nicoboxil 24 mg/g, and sulfur 320 mg/g [1]. The product is classified under ATC code D10AA (corticosteroids, combinations for treatment of acne) . Procurement and formulation scientists should note that Actinac is not a single chemical entity but a complex multicomponent mixture, and its clinical profile is defined by the specific ratios and the presence of all five constituents.

Why Simple Substitution of Actinac (CAS 76270-08-1) Components Fails to Reproduce Clinical Performance


Actinac's therapeutic effect arises from a specific, five-component combination . Clinical evidence demonstrates that omission of even a single component alters efficacy outcomes in a statistically significant manner [1]. Generic substitution with individual monotherapies or alternative combinations with different ratios will not replicate the validated performance profile of the full formulation. The quantitative data below confirm that the complete Actinac mixture is required to achieve the lesion reduction outcomes observed in controlled trials, particularly during the critical early treatment phase.

Quantitative Differentiation of Actinac (CAS 76270-08-1) from Component-Deficient Formulations in Acne Vulgaris


Superior Early Lesion Reduction with Full Actinac vs. Formulation Without Chloramphenicol

In a double-blind, randomized, 3-month trial involving 37 patients with acne vulgaris, the full Actinac formulation (including 4% chloramphenicol) was directly compared to an otherwise identical lotion lacking chloramphenicol [1]. The group treated with the full formulation demonstrated a statistically significant greater reduction in lesion count score at the 1-month mark compared to the group receiving the chloramphenicol-free comparator [1].

Dermatology Acne Vulgaris Topical Combination Therapy

Early Response Advantage of Full Actinac vs. Formulation Without Hydrocortisone Acetate

A separate double-blind, randomized, 3-month trial in 44 patients with acne vulgaris directly compared the full Actinac formulation to a similar topical combination lacking the hydrocortisone acetate component [1]. The full formulation-treated group showed a better response at the 1-month mark in terms of percentage reduction in lesion count score, although this difference did not reach statistical significance [1].

Dermatology Acne Vulgaris Corticosteroid Combination

Actinac as a Composite Alternative to Tretinoin Monotherapy in Acne Management

An earlier comparative study evaluated the therapeutic effects of the composite Actinac formulation against tretinoin (RETIN-A) monotherapy in 81 acne patients [1]. While full quantitative outcomes are not available from the abstracted source, the study was designed as a direct head-to-head comparison, indicating clinical interest in Actinac as a non-retinoid, multi-mechanism alternative [1]. The trial establishes Actinac's historical position as a comparator to standard-of-care retinoid therapy.

Dermatology Acne Vulgaris Retinoid Alternatives

Procurement-Driven Application Scenarios for Actinac (CAS 76270-08-1) Based on Quantitative Evidence


Comparative Effectiveness Research in Topical Acne Therapies

Given the availability of direct head-to-head trials comparing full Actinac to formulations lacking chloramphenicol or hydrocortisone [1][2], researchers studying combination therapy optimization can utilize Actinac as a well-characterized reference product. Its documented lesion reduction trajectories (e.g., 28.8 to 9.3 over 3 months [1]) provide benchmark data for evaluating novel acne formulations or drug delivery systems.

Quality Control and Analytical Method Development for Multi-Component Topical Powders

Actinac's complex matrix of five active ingredients at defined ratios (e.g., hydrocortisone acetate 40 mg/g, chloramphenicol 40 mg/g, sulfur 320 mg/g) offers a challenging reference material for developing and validating simultaneous analytical methods (e.g., HPLC, UPLC) for topical combination products. Procurement for this purpose supports method ruggedness testing and system suitability studies.

Historical Control Arm in Acne Vulgaris Clinical Trial Design

The well-documented efficacy data from the 1980 clinical trials [1][2] can serve as a historical control benchmark for modern acne studies. Sponsors designing new clinical programs may source Actinac to compare current lesion count reduction rates (e.g., mean change from baseline) against this established historical dataset, particularly for assessing non-inferiority of new combinations.

Formulation Science and Stability Studies of Sulfur-Based Topicals

Actinac contains a high concentration of elemental sulfur (320 mg/g) , a keratolytic agent with unique formulation challenges. Industrial formulators can use Actinac as a model system to study sulfur suspension stability, particle size distribution effects, and compatibility with other actives (e.g., chloramphenicol, hydrocortisone) in powder-for-solution topical preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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